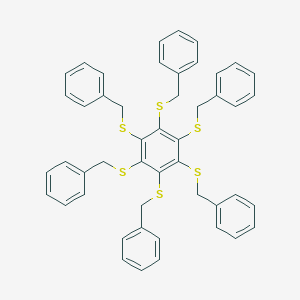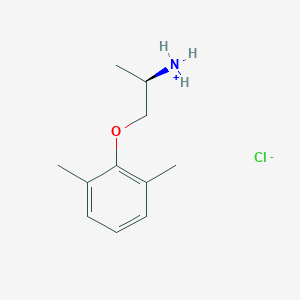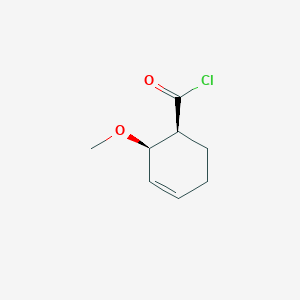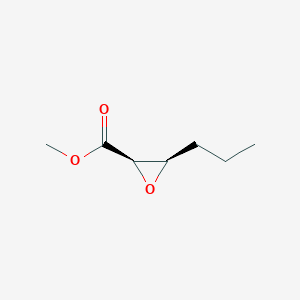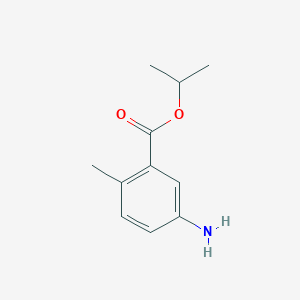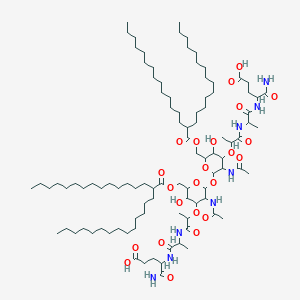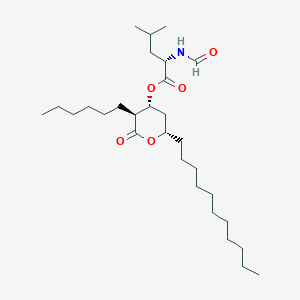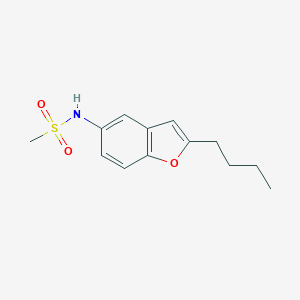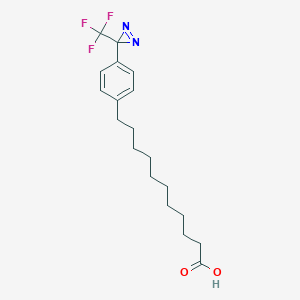
11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid
Descripción general
Descripción
11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl diazirine group, which is a highly reactive photoreactive moiety, making it valuable in various scientific applications, particularly in the field of bioconjugation and photoaffinity labeling.
Aplicaciones Científicas De Investigación
11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid is widely used in scientific research due to its photoreactive properties. Some key applications include:
Bioconjugation: Used to label biomolecules for studying protein-ligand interactions.
Photoaffinity Labeling: Helps in identifying binding sites of biomolecules.
Chemical Biology: Used in the study of complex biological systems by creating covalent bonds with target molecules upon activation by light.
Mecanismo De Acción
Target of Action
It is noted that this compound is a phenyldiazirine derivative used in the synthesis of photoaffinity ligands . Photoaffinity ligands are a class of biochemical tools, often used to study the interaction between a small molecule and its protein target. They can covalently bind to their target proteins upon activation by light, allowing for the identification and characterization of the binding site.
Mode of Action
This carbene can then insert into C-H and N-H bonds in the target protein, forming a covalent bond and allowing the ligand to ‘label’ the protein .
Análisis Bioquímico
Biochemical Properties
This compound, also known as TFMDA, is a phenyldiazirine derivative used in the synthesis of photoaffinity ligands. When appended to a ligand or pharmacophore through its hydroxyl linker, it allows for UV light-induced covalent modification of a biological target .
Cellular Effects
The cellular effects of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid are not fully understood yet. Its role as a photophore in photoaffinity labeling suggests that it may interact with various cellular components and influence their function .
Molecular Mechanism
The molecular mechanism of action of this compound involves generating a highly reactive carbene upon exposure to UV light . This carbene can then form a covalent bond with a nearby biomolecule, allowing the compound to act as a photoaffinity label.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Diazirines like this compound are known for their stability and low rate of rearrangement, suggesting that they may have long-lasting effects in in vitro or in vivo studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid typically involves multiple steps. One common method starts with the preparation of the diazirine precursor, which is then coupled with an appropriate phenyl undecanoic acid derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is purified using techniques such as column chromatography to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for reaction monitoring and product purification. Safety measures are also crucial due to the reactive nature of the diazirine group .
Análisis De Reacciones Químicas
Types of Reactions
11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid undergoes various chemical reactions, including:
Photoreactions: The diazirine group can be activated by UV light, leading to the formation of highly reactive carbene intermediates.
Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Common Reagents and Conditions
Photoreactions: UV light sources and inert atmospheres are commonly used.
Substitution Reactions: Reagents like halogens or nitrating agents under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Photoreactions: Carbene intermediates that can form covalent bonds with nearby molecules.
Substitution Reactions: Halogenated or nitrated phenyl derivatives.
Oxidation and Reduction: Corresponding alcohols or oxidized derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(Trifluoromethyl)diazirinyl)benzoic acid
- 3-(Trifluoromethyl)diazirinyl)phenylacetic acid
- 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)decanoic acid
Uniqueness
11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid is unique due to its longer alkyl chain, which provides greater flexibility and distance between the reactive diazirine group and the carboxylic acid. This makes it particularly useful in applications where spatial separation is crucial, such as in the study of membrane proteins and large biomolecular complexes.
Propiedades
IUPAC Name |
11-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O2/c20-19(21,22)18(23-24-18)16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(25)26/h11-14H,1-10H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTCSIXGLCFXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCCCC(=O)O)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150337 | |
| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113274-80-9 | |
| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113274809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



